molecular formula C12H12N2O3S B1523946 4-(4-Aminophenoxy)benzene-1-sulfonamide CAS No. 108016-36-0

4-(4-Aminophenoxy)benzene-1-sulfonamide

Cat. No. B1523946
CAS RN: 108016-36-0
M. Wt: 264.3 g/mol
InChI Key: JFCLVGWSBIKUGD-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.3 g/mol . It is a derivative of sulfonamide, a group of compounds that have been used as antimicrobial agents .


Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)benzene-1-sulfonamide consists of a benzene ring attached to a sulfonamide group and an aminophenoxy group . Sulfonamides are organo-sulfur compounds containing the -SO2NH2 and/or -SO2NH- group .


Chemical Reactions Analysis

Sulfonamides, including 4-(4-Aminophenoxy)benzene-1-sulfonamide, are primarily bacteriostatic against many gram-positive and gram-negative bacteria . They inhibit the bacterial enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid .

Scientific Research Applications

Synthesis and Characterization of Compounds

Sulfonamide-derived compounds have been synthesized and characterized for their potential applications in various fields. For instance, Chohan and Shad (2011) described the synthesis and biological evaluation of sulfonamide-derived ligands and their metal complexes, revealing their moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011). Similarly, Hassan et al. (2021) synthesized new sulfonamide-based Schiff base ligands and their transition metal complexes, demonstrating significant bioactivity enhanced upon chelation (Hassan et al., 2021).

Biological Activities

Research has identified various biological activities of sulfonamide compounds, including antimicrobial and antifungal properties. The study by Chohan and Shad (2011) indicated that sulfonamide compounds exhibit moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011). Furthermore, benzamide-4-sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoforms, highlighting their potential in medical applications (Abdoli et al., 2018).

Environmental Implications

Sulfonamide antibiotics and their degradation in the environment have been studied to understand their impact on antibiotic resistance propagation. Ricken et al. (2013) explored the degradation pathways of sulfamethoxazole, a sulfonamide antibiotic, revealing insights into the environmental behavior of such compounds (Ricken et al., 2013).

Materials Science Applications

Sulfonamide compounds have been utilized in the synthesis of novel materials with potential applications in fuel cells and nanofiltration membranes. For example, Mehdipour-Ataei et al. (2004) described the synthesis of novel diamine with built-in sulfone, ether, and amide structure for use in polyimides, indicating their potential in high-performance materials (Mehdipour‐Ataei et al., 2004). Additionally, Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment applications, showcasing the versatility of sulfonamide compounds in environmental technologies (Liu et al., 2012).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 4-(4-Aminophenoxy)benzene-1-sulfonamide is not available, sulfonamides in general can cause various side effects, including allergic reactions . They can also cause diseases of the digestive and respiratory tracts .

properties

IUPAC Name

4-(4-aminophenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCLVGWSBIKUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenoxy)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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